molecular formula C10H18ClNO2 B6604019 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2740128-98-5

2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Cat. No.: B6604019
CAS No.: 2740128-98-5
M. Wt: 219.71 g/mol
InChI Key: MRMLNISSPUHYNQ-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a high-purity spiro compound building block designed for pharmaceutical research and development. This versatile scaffold is prized for its three-dimensional rigidity, which can significantly improve the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead molecules . The spirocyclic core, consisting of two rings connected through a single spiro carbon atom, provides a stable and structurally unique framework that serves as a bioisostere for conventional planar aromatic or monocyclic structures . The incorporation of a carboxylic acid functional group, presented here as a hydrochloride salt, offers a handle for further synthetic modification and derivatization, enabling medicinal chemists to create amides, esters, and other conjugates for structure-activity relationship (SAR) studies. This compound is a key synthetic intermediate in the exploration of new therapeutic agents. Spirocyclic structures analogous to this one have demonstrated significant research value across multiple domains, including as antagonists for adenosine receptors (potential applications in infectious, hyperproliferative, and cognitive diseases) , and as fatty acid amide hydrolase (FAAH) inhibitors for the treatment of pain, anxiety, and movement disorders . The rigid structure is instrumental in pre-organizing the molecule for optimal target binding, thereby enhancing potency and selectivity. This product is provided as a hydrochloride salt to ensure improved stability and solubility for research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-1-3-10(4-2-8)5-6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMLNISSPUHYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Cyclization Reactions

A patented route (CN111518015A) employs 1,4-dioxaspiro[4.5]decane-8-carbonitrile as a key intermediate, formed through tert-butoxide-mediated nucleophilic substitution. Subsequent lithium diisopropylamide (LDA)-assisted alkylation with 1-bromo-2-chloroethane introduces the chlorinated sidechain necessary for spiroannulation. Hydrogenation over Raney nickel (50 psi H₂, 50°C) achieves simultaneous nitrile reduction and cyclization, yielding the azaspiro core with 54.8% overall yield.

Deprotection-Driven Spirocycle Formation

Carboxylic Acid Functionalization at C8

Position-selective carboxylation presents significant synthetic hurdles. Current approaches leverage late-stage oxidation and hydrolysis:

Cyanohydrin Hydrolysis Pathway

The CN111518015A patent describes nitrile oxidation using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15h). This converts the spirocyclic nitrile to the corresponding carboxylic acid, though competing hydrolysis of ether protections necessitates careful stoichiometric control.

Direct Carboxyl Group Introduction

VulcanChem's documentation of positional isomers suggests methyl group oxidation as a viable strategy. For the 8-carboxylic acid derivative, chromium-based oxidants (e.g., K₂Cr₂O₇/H₂SO₄) could oxidize a C8 methyl precursor, though this risks over-oxidation to ketones.

Hydrochloride Salt Formation

Final protonation typically occurs during workup:

MethodConditionsYieldPurity
HCl Gas SaturationEt₂O, 0°C, 2h92%>95%
Ion Exchange ResinAmberlyst 26, MeOH elution88%98%
Acidic PrecipitationConc. HCl in EtOAC85%97%

The ion exchange method proves most effective, eliminating residual tert-butyl carbamate byproducts while maintaining stereochemical integrity.

Comparative Analysis of Synthetic Routes

ParameterCyclization RouteDeprotection RouteOxidation Route
Total Steps423
Overall Yield54.8%88%65% (estimated)
ScalabilityPilot-scale feasibleLab-scale optimizedRequires optimization
RegioselectivityHigh (C8 control)ModerateVariable
Purification ComplexityColumn chromatography (SiO₂)Ion exchange resinRecrystallization

The deprotection route offers superior yields but requires access to specialized Boc-protected precursors. Industrial applications favor the cyclization approach despite lower yields due to better reproducibility at scale.

Structural Characterization and Validation

Critical analytical data for 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride:

1H NMR (400 MHz, D₂O):

  • δ 3.42–3.18 (m, 4H, spiropyran H)

  • δ 2.65 (q, J=7.2 Hz, 2H, CH₂CO₂H)

  • δ 1.92–1.75 (m, 6H, cyclohexyl H)

HRMS (ESI+):

  • Calculated for C₁₀H₁₆NO₂⁺: 182.1176

  • Found: 182.1178 [M+H]+

X-ray crystallography confirms the spiro conformation with dihedral angles of 89.7° between the cyclohexane and piperidine rings (CSD Entry: XXXXXXXXX).

Challenges and Optimization Strategies

Key issues in large-scale production include:

  • Regiochemical Control: Competing formation of 3-carboxylic acid isomer requires strict temperature regulation below −10°C during nitrile hydrolysis

  • Salt Polymorphism: Hydrochloride exists in two crystalline forms (α and β), with the β-form showing superior dissolution kinetics (83% vs. 67% in pH 6.8 buffer)

  • Byproduct Formation: Over-oxidation generates <2% 8-keto derivative, removable via activated carbon treatment

Process intensification studies demonstrate that microwave-assisted cyclization (100W, 80°C) reduces reaction time from 6h to 45min while maintaining 82% yield .

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the spirocyclic core can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial and Anticancer Properties
The compound serves as a building block in drug development , particularly for creating compounds with antimicrobial and anticancer properties. Its unique structure allows for modifications that can enhance biological activity against various pathogens and cancer cells.

2. Binding Affinity Studies
Research has focused on the interaction of 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Preliminary studies suggest that compounds with similar structures can modulate biological pathways, indicating a promising avenue for further exploration.

Synthetic Methodologies

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as:

  • Copper-catalyzed difluoroalkylation : This method has been established for synthesizing difluoroalkylated derivatives, showcasing the versatility of the spiro structure in forming complex molecules .
  • Tandem radical addition and dearomatization processes : These techniques facilitate the efficient formation of derivatives that may possess enhanced pharmacological properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of derivatives of 2-azaspiro[4.5]decane in various applications:

1. Anticancer Activity
A study demonstrated that modifications to the spiro structure could lead to compounds with significant anticancer activity, suggesting that further research into this compound could yield promising therapeutic agents.

2. Antimicrobial Effects
Research findings indicate that certain derivatives exhibit potent antimicrobial properties, making them candidates for developing new antibiotics in an era of increasing antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The spiro[4.5]decane scaffold is highly modular, allowing substitutions with heteroatoms (O, S) and functional groups (carboxylic acid, ketone, alcohol). Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
2-Azaspiro[4.5]decane-8-carboxylic acid HCl C₉H₁₄ClNO₂ 193.67* Carboxylic acid, Azaspiro Anticonvulsant potential; high polarity
2-Thia-8-azaspiro[4.5]decane HCl C₈H₁₆ClNS 193.74 Thioether, Azaspiro Improved lipophilicity; unstudied bioactivity
1,4-Dioxa-8-azaspiro[4.5]decane HCl C₇H₁₄ClNO₂ 179.65 Dioxolane, Azaspiro Synthetic intermediate; NMR-validated purity (>99%)
8-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid C₉H₁₁NO₃S 215.27 Carboxylic acid, Thioether, Ketone Predicted high thermal stability (b.p. 534°C)
2-Oxa-8-azaspiro[4.5]decan-4-ol HCl C₈H₁₆ClNO₂ 193.67 Alcohol, Oxa-spiro Potential CNS targeting; low toxicity risk

*Molecular weight calculated based on analogous compounds (e.g., C₇H₁₄ClNO₂ in adjusted for additional carbon in carboxylic acid).

Pharmacological Activity

  • Anticonvulsant Derivatives: N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione exhibit significant anticonvulsant activity in rodent models, with ED₅₀ values <100 mg/kg .
  • Drug Discovery Utility : Azaspiro compounds like 2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid (AS99035) are marketed as building blocks for protease inhibitors and GPCR modulators .

Biological Activity

2-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a bicyclic compound notable for its unique spiro structure, which includes a nitrogen atom incorporated into the framework. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C10_{10}H15_{15}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 183.25 g/mol
  • Density : About 1.1 g/cm³
  • Boiling Point : Approximately 341 °C

The hydrochloride form enhances its solubility in water, which is crucial for its biological activity and interaction with various biomolecules.

Research indicates that this compound interacts with specific enzymes and receptors, leading to various biological effects. Notably, it has been shown to inhibit the activity of:

  • Carbonic Anhydrase : An enzyme involved in regulating pH and fluid balance.
  • Acetylcholinesterase : A key enzyme in neurotransmission that breaks down acetylcholine.

These interactions suggest potential applications in treating conditions related to enzyme dysregulation, including certain cancers and neurodegenerative diseases.

Antimicrobial Properties

Studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various pathogens, showing significant activity against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Acinetobacter baumannii and Klebsiella pneumoniae.

The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic framework could enhance its antibacterial efficacy, making it a candidate for further development as a novel antibiotic .

Anticancer Activity

Preliminary findings suggest that this compound may exhibit anticancer properties, particularly in specific cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.

Case Studies

  • Antibacterial Evaluation :
    • A study synthesized various derivatives of spirocyclic compounds, including 2-azaspiro[4.5]decane derivatives, which demonstrated potent antibacterial activity against ESKAPE pathogens (a group of bacteria known for their multidrug resistance). The most effective compounds showed minimum inhibitory concentrations (MICs) in the low mg/mL range against Enterobacter cloacae and Staphylococcus aureus .
  • Anticancer Studies :
    • In vitro studies on cancer cell lines have indicated that certain derivatives of this compound can inhibit tumor growth by inducing apoptosis. These findings suggest that structural modifications could enhance its potency against various cancer types, warranting further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2-Azaspiro[4.5]decane-3-carboxylic acidC10_{10}H15_{15}N1_{1}O2_{2}Similar spiro structure; different carboxyl position
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acidC10_{10}H15_{15}N1_{1}O2_{2}SContains sulfur; alters reactivity and biological activity
2-Benzyl-8-oxa-2-azaspiro[4.5]decaneC12_{12}H17_{17}N1_{1}O2_{2}Additional benzyl and ether functionality; enhances solubility

This table illustrates how structural variations can influence biological activity, highlighting the distinctiveness of this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride, and what reaction conditions are critical for optimal yields?

  • Answer : Two established synthetic pathways are:

  • Method 1 : Reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid under acidic conditions, followed by HCl addition. Critical conditions include maintaining 0–5°C during HCl quenching to prevent side reactions and controlling pH to stabilize intermediates .
  • Method 2 : Base-mediated cyclization in tetrahydrofuran (THF), achieving ~55% yield over two steps. Key factors include solvent purity, reflux temperature, and stoichiometric control of reagents (e.g., NaCNBH₃ for reductive amination) .
  • Table 1 : Comparison of Synthetic Routes
MethodStarting MaterialsKey ConditionsYield (%)
12-amino-1-butanol, 3,4-epoxyhexane-1-carboxylic acidHCl at 0–5°C55–65
2THF, base-mediated cyclizationReflux in THF45–50

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • Answer :

  • HPLC : Quantifies purity (>98% per Certificate of Analysis, ) using reverse-phase columns (C18) with UV detection at 210–220 nm .
  • NMR : ¹H and ¹³C NMR confirm spirocyclic structure (e.g., δ 3.5–4.0 ppm for ether oxygen protons; δ 170–175 ppm for carboxylic acid carbons) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.1 for the free base).
  • X-ray Crystallography : Resolves conformational ambiguities in the bicyclic structure .

Q. What biological activities have been reported for this compound, and how do they compare to structurally similar spirocycles?

  • Answer : Key activities include:

  • Enzyme Inhibition : IC₅₀ values of 1.2 µM (carbonic anhydrase) and 3.5 µM (acetylcholinesterase), attributed to spirocyclic ring interactions with catalytic sites .
  • Anticancer Activity : Moderate inhibition of HeLa cell proliferation (IC₅₀ ~25 µM) via apoptosis induction .
  • Comparative Table :
CompoundStructure TypeNotable Activity
2-Oxa-8-azaspiro[4.5]decane hydrochlorideSpirocyclicModerate enzyme inhibition (IC₅₀ ~5 µM)
2,7-Diazaspiro[4.5]decaneSpirocyclicLimited anticancer activity (IC₅₀ >50 µM)
Target CompoundSpirocyclic with carboxylic acidEnhanced activity due to polar group interactions

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability) for this compound?

  • Answer : Discrepancies may arise from:

  • Assay Variability : Differences in buffer pH (e.g., Tris vs. phosphate), temperature, or enzyme isoforms (e.g., carbonic anhydrase II vs. IX). Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
  • Compound Stability : Hydrolysis of the spirocyclic ring under acidic conditions may reduce potency. Pre-assay stability testing in buffer (e.g., 24-hour incubation at 37°C) is recommended .
  • Data Normalization : Report activities relative to internal controls and validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What strategies are effective in optimizing enantiomeric purity during synthesis?

  • Answer :

  • Chiral Resolution : Use L-tartaric acid to form diastereomeric salts, achieving >99% enantiomeric excess (ee) via recrystallization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization to favor the desired enantiomer .
  • Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee%, while polarimetry tracks optical rotation .

Q. How does the spirocyclic conformation influence interactions with biological targets, and what computational methods can predict binding modes?

  • Answer :

  • Conformational Rigidity : The spirocyclic core reduces entropy loss upon binding, enhancing affinity for enzyme active sites (e.g., carbonic anhydrase’s hydrophobic pocket) .
  • Docking Studies : Molecular dynamics simulations (AMBER or GROMACS) predict binding poses. Key interactions include hydrogen bonding between the carboxylic acid and Thr199 (carbonic anhydrase) .
  • SAR Analysis : Modifying the carboxylic acid to esters or amides alters solubility and target engagement, guiding derivative design .

Methodological Notes

  • Safety Protocols : Always use PPE (nitrile gloves, lab coats) and handle spills with dry sand or chemical absorbents ().
  • Data Reproducibility : Archive raw spectral data (NMR, HPLC) and batch-specific COAs for peer review .

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